molecular formula C7H13NS B12708026 2,5-Dimethyl-2-ethyl-3-thiazoline CAS No. 108284-86-2

2,5-Dimethyl-2-ethyl-3-thiazoline

Cat. No.: B12708026
CAS No.: 108284-86-2
M. Wt: 143.25 g/mol
InChI Key: SSWCVLWNIYPASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-ethyl-3-thiazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2-ethyl-3-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-2-ethyl-3-thiazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-ethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-2-ethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

108284-86-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-ethyl-2,5-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-4-7(3)8-5-6(2)9-7/h5-6H,4H2,1-3H3

InChI Key

SSWCVLWNIYPASQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=CC(S1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.